
4-Chlorobutyric anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El anhídrido de 4-clorobutírico es un compuesto orgánico con la fórmula molecular C8H12Cl2O3. Es un derivado del ácido butírico, donde un átomo de cloro se sustituye en la cuarta posición de la cadena del ácido butírico. Este compuesto se utiliza en varias reacciones químicas y tiene aplicaciones en diferentes campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El anhídrido de 4-clorobutírico se puede sintetizar a través de la acilación de la gamma-butirolactona utilizando oxicloruro de azufre en presencia de un catalizador mixto. La reacción se lleva a cabo en un rango de temperatura de 50-80 °C durante 5-7 horas, seguido de una destilación al vacío para eliminar el exceso de oxicloruro de azufre .
Métodos de producción industrial
En entornos industriales, la producción de anhídrido de 4-clorobutírico implica reacciones de acilación similares, pero a mayor escala. El uso de reactores continuos y técnicas de destilación eficientes garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El anhídrido de 4-clorobutírico se somete a varios tipos de reacciones químicas, que incluyen:
Sustitución nucleofílica: Reacciona con nucleófilos como las aminas para formar amidas.
Hidrólisis: Reacciona con agua para formar ácido 4-clorobutírico.
Esterificación: Reacciona con alcoholes para formar ésteres.
Reactivos y condiciones comunes
Sustitución nucleofílica: Normalmente implica aminas y se lleva a cabo en presencia de una base como la piridina.
Hidrólisis: Requiere agua y generalmente se realiza en condiciones ácidas o básicas.
Esterificación: Implica alcoholes y a menudo está catalizada por ácidos.
Principales productos
Amidas: Formadas a partir de reacciones de sustitución nucleofílica.
Ácido 4-clorobutírico: Formado a partir de la hidrólisis.
Ésteres: Formados a partir de reacciones de esterificación.
Aplicaciones Científicas De Investigación
El anhídrido de 4-clorobutírico se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como reactivo en síntesis orgánica para la preparación de varios derivados.
Biología: En la síntesis de compuestos biológicamente activos.
Medicina: Como intermedio en la síntesis de productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del anhídrido de 4-clorobutírico implica reacciones de sustitución acílica nucleofílica. El compuesto reacciona con nucleófilos, donde el átomo de cloro actúa como grupo saliente, lo que facilita la formación de nuevos enlaces químicos. Este mecanismo es crucial en la formación de amidas, ésteres y otros derivados .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-clorobutírico: La forma hidrolizada del anhídrido de 4-clorobutírico.
Cloruro de 4-clorobutírilo: Otro derivado del ácido butírico con reactividad similar.
Ácido gamma-clorobutírico: Un isómero posicional con propiedades químicas similares.
Singularidad
El anhídrido de 4-clorobutírico es único debido a su capacidad de sufrir una amplia gama de reacciones de sustitución nucleofílica, lo que lo convierte en un reactivo versátil en la síntesis orgánica. Su reactividad y la presencia del átomo de cloro proporcionan ventajas distintas en la formación de varios derivados químicos .
Propiedades
Fórmula molecular |
C8H12Cl2O3 |
|---|---|
Peso molecular |
227.08 g/mol |
Nombre IUPAC |
4-chlorobutanoyl 4-chlorobutanoate |
InChI |
InChI=1S/C8H12Cl2O3/c9-5-1-3-7(11)13-8(12)4-2-6-10/h1-6H2 |
Clave InChI |
VAXCCWFPTAPDMK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)OC(=O)CCCCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


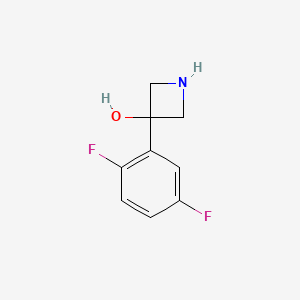
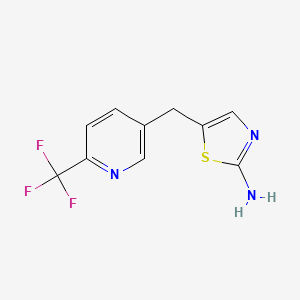
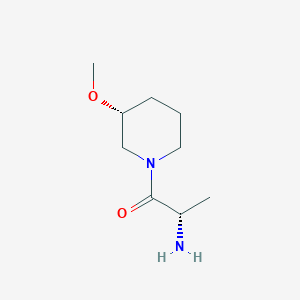
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)

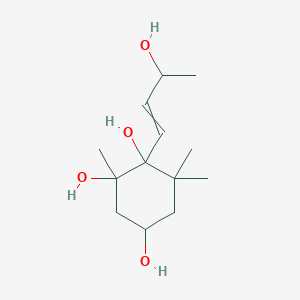
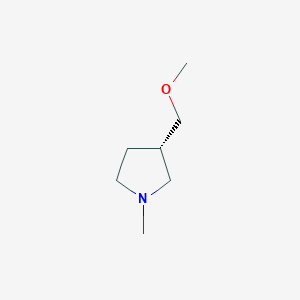
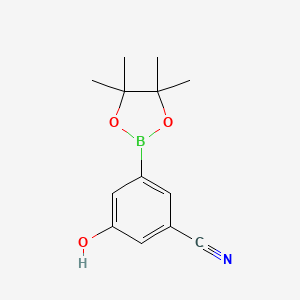
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
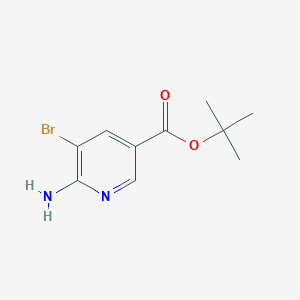
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
